molecular formula C18H18N2O B2901606 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline CAS No. 1797904-70-1

6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline

Cat. No.: B2901606
CAS No.: 1797904-70-1
M. Wt: 278.355
InChI Key: NLFONCOAOQUCQX-UHFFFAOYSA-N
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Description

6-{8-azabicyclo[321]oct-2-ene-8-carbonyl}-4-methylquinoline is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the quinoline moiety. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.

    Attachment of the Quinoline Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce different bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of potential therapeutic agents.

Medicine

In medicine, this compound may have potential applications as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in their functional groups.

    Quinoline derivatives: Compounds with the quinoline moiety but different substituents.

Uniqueness

The uniqueness of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline lies in its combination of the bicyclic core and the quinoline moiety. This unique structure imparts specific reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylquinolin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-9-10-19-17-8-5-13(11-16(12)17)18(21)20-14-3-2-4-15(20)7-6-14/h2-3,5,8-11,14-15H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFONCOAOQUCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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